2-Chloro-6-iodobenzoyl chloride
Overview
Description
2-Chloro-6-iodobenzoyl chloride: is an organohalide compound with the molecular formula C7H3Cl2IO It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-6-iodobenzoyl chloride typically begins with 2-Chloro-6-iodobenzoic acid.
Reaction with Thionyl Chloride: The 2-Chloro-6-iodobenzoic acid is reacted with thionyl chloride (SOCl2) to form this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-Chloro-6-iodobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution:
Coupling Reactions:
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides, esters, or thioesters.
Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Palladium-Catalyzed Reactions: Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the construction of complex molecular architectures.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Application in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 2-Chloro-6-iodobenzoyl chloride primarily involves its reactivity as an acylating agent. It can react with nucleophiles to form acyl derivatives, which can further participate in various biochemical and chemical pathways. The presence of both chlorine and iodine atoms enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
2-Iodobenzoyl Chloride: Similar structure but lacks the chlorine atom at the 2 position.
2-Chlorobenzoyl Chloride: Similar structure but lacks the iodine atom at the 6 position.
6-Iodo-2-methylbenzoyl Chloride: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness:
Reactivity: The presence of both chlorine and iodine atoms in 2-Chloro-6-iodobenzoyl chloride makes it more reactive compared to its mono-substituted counterparts.
Versatility: It can participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-6-iodobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXUWUCJPKYLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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